molecular formula C13H9NO4S B2357030 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 1105202-25-2

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B2357030
CAS No.: 1105202-25-2
M. Wt: 275.28
InChI Key: LYDDRBPFGOPKSQ-UHFFFAOYSA-N
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Description

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a heterocyclic ester featuring a fused 1,2-oxazole (isoxazole) core substituted with a furan-2-yl group at position 5 and a methyl thiophene-2-carboxylate moiety at position 3. While direct pharmacological data for this compound are unavailable, structural analogs highlight its relevance in targeting enzymes or receptors influenced by heterocyclic motifs .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(12-4-2-6-19-12)17-8-9-7-11(18-14-9)10-3-1-5-16-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDDRBPFGOPKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be introduced via the cyclization of a suitable diene, while the oxazole ring can be formed through the reaction of an amino alcohol with a carboxylic acid derivative. The thiophene ring is often synthesized through the cyclization of a diene with sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The oxazole ring can be reduced to form an amino alcohol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural motifs are similar to those found in natural products, making it a candidate for studying biological pathways and interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities, such as furan/oxazole cores or thiophene-based substituents:

Compound Name Core Structure Key Substituents Biological Activity (if known) Reference
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate 1,2-Oxazole (isoxazole) Furan-2-yl, thiophene-2-carboxylate Not reported
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl benzamide Antifungal (C. albicans inhibition)
Thiophene fentanyl hydrochloride Piperidine Thiophene-2-carbonyl, phenethyl Opioid receptor agonist (presumed)
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (Mulberry derivative) Pyrrolidinone Furan-2-yl, oxoethyl Not reported (isolated from Morus alba)

Heterocyclic Core Comparison

  • 1,2-Oxazole vs. 1,3,4-Oxadiazole: The target compound’s 1,2-oxazole core is more strained and electron-deficient than LMM11’s 1,3,4-oxadiazole. Oxadiazoles (e.g., LMM11) are known for stronger enzyme inhibition (e.g., thioredoxin reductase), while isoxazoles may exhibit distinct binding modes due to altered ring geometry .
  • Thiophene Ester vs. Benzamide/Sulfamoyl Groups: The thiophene-2-carboxylate ester in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to LMM11’s polar sulfamoyl benzamide (logP ~1.8). Thiophene’s aromaticity may confer stability against oxidative metabolism relative to benzene derivatives .

Functional Group Impact on Reactivity

  • Ester vs. Amide Linkages :
    • The thiophene ester is more hydrolytically labile than LMM11’s amide bond, which could limit oral bioavailability unless stabilized via prodrug strategies .
    • Methyl substitution on the isoxazole may reduce steric hindrance compared to bulkier substituents in Thiophene fentanyl .

Physicochemical and Pharmacokinetic Inferences

Estimated Properties

Property Target Compound LMM11 Thiophene Fentanyl
Molecular Formula C₁₃H₁₀N₂O₄S (estimated) C₂₃H₂₆N₄O₅S C₂₄H₂₆N₂OS·HCl
Molecular Weight ~314.3 g/mol 470.5 g/mol 434.4 g/mol (base)
logP (Predicted) ~2.8 ~1.8 ~3.5
Solubility (Water) Low (ester dominance) Moderate (polar groups) Very low (high logP)

Metabolic Considerations

  • The furan moiety in all compounds poses a risk of forming reactive metabolites (e.g., epoxides), necessitating structural optimization for safety .
  • Thiophene’s sulfur atom may engage in cytochrome P450 interactions, altering metabolic pathways compared to oxygen-dominated analogs .

Biological Activity

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N2O4SC_{13}H_{11}N_{2}O_{4}S with a molecular weight of 279.30 g/mol. The compound features a furan ring, an oxazole moiety, and a thiophene carboxylate group, which contribute to its unique biological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting human leukemia and breast adenocarcinoma cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-715.63Induces apoptosis via p53 pathway
5bU93712.50Inhibits cell proliferation
5cA54910.38Modulates apoptotic signaling

In a comparative study, compounds based on the oxazole framework exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating a potential for development as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that related furan-based compounds demonstrate moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMIC (µM)Type
6aStaphylococcus aureus5.64Gram-positive
6bEscherichia coli8.33Gram-negative
6cCandida albicans16.69Fungal

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to engage with specific molecular targets within cells, potentially inhibiting enzymes or modulating signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative exhibited significant apoptosis induction in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • In Vivo Studies : Animal models treated with related oxazole derivatives showed reduced tumor growth rates compared to controls, supporting the potential for clinical applications.

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